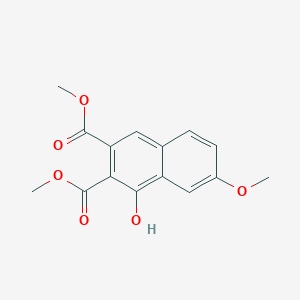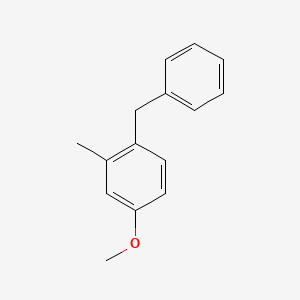
1-Benzyl-4-methoxy-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-methoxy-2-methylbenzene is an organic compound with the molecular formula C10H12O It is a derivative of benzene, featuring a benzyl group, a methoxy group, and a methyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methoxy-2-methylbenzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene derivatives using benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the aromatic ring.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
1-Benzyl-4-methoxy-2-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-methoxy-2-methylbenzene involves its interaction with specific molecular targets and pathways:
Electrophilic Aromatic Substitution: The compound undergoes electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles to form substituted products.
Oxidation-Reduction Reactions: The compound can participate in redox reactions, where it either donates or accepts electrons, leading to the formation of oxidized or reduced products.
Comparison with Similar Compounds
1-Benzyl-4-methoxy-2-methylbenzene can be compared with other similar compounds, such as:
1-Methoxy-4-methylbenzene (Anisole): Anisole lacks the benzyl group, making it less reactive in certain substitution reactions.
1-Benzyl-2-methylbenzene:
4-Methoxytoluene: Similar to anisole, it lacks the benzyl group, which influences its chemical behavior.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Properties
CAS No. |
154495-86-0 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-benzyl-4-methoxy-2-methylbenzene |
InChI |
InChI=1S/C15H16O/c1-12-10-15(16-2)9-8-14(12)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
InChI Key |
OYDGKTKAWYXFLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(3-Oxo-4-propylcyclohexen-1-yl)phenyl] octanoate](/img/structure/B14275703.png)
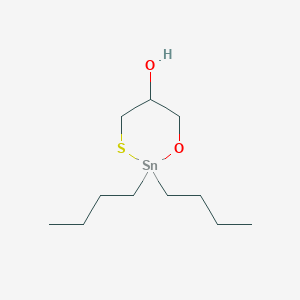
![5,5'-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14275711.png)
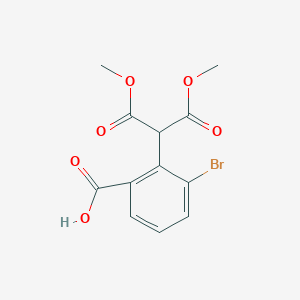
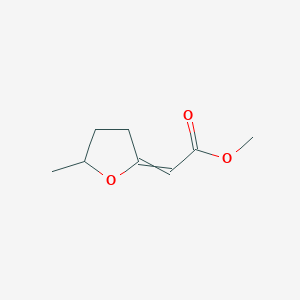
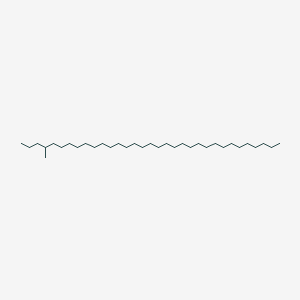

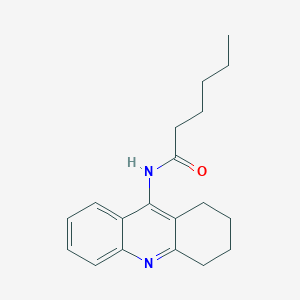
![3,6,9-Triazaspiro[5.5]undecan-6-ium chloride](/img/structure/B14275753.png)
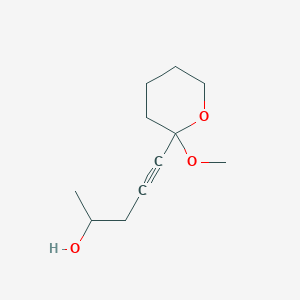
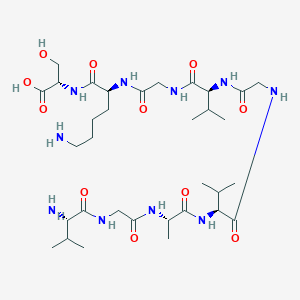
![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)
![4-[2-(3-Methylbutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14275775.png)
